molecular formula C17H18N2O5 B5627400 N-(4-isopropoxyphenyl)-2-(2-nitrophenoxy)acetamide

N-(4-isopropoxyphenyl)-2-(2-nitrophenoxy)acetamide

Cat. No. B5627400
M. Wt: 330.33 g/mol
InChI Key: RYRHDVCLCBUKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(4-isopropoxyphenyl)-2-(2-nitrophenoxy)acetamide" is a compound of interest across multiple scientific disciplines, particularly in the synthesis of pharmaceuticals and materials science. This compound is related to various research efforts aimed at developing new synthetic routes, understanding its molecular structure, and exploring its chemical and physical properties.

Synthesis Analysis

The synthesis of related acetamide derivatives often involves multistep procedures with a focus on achieving high selectivity and yield under sustainable conditions. For instance, the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes offers a one-pot synthesis route to related compounds such as N-(4-hydroxyphenyl)acetamide with notable selectivity (Vavasori, Capponi, & Ronchin, 2023). Another approach involves the alkylation and nitration of p-acetamidophenol leading to derivatives through optimized reaction conditions, showcasing the diversity of synthetic pathways (Zhang Da-yang, 2004).

Molecular Structure Analysis

Molecular structure analysis of acetamide derivatives is crucial for understanding their reactivity and properties. Techniques such as X-ray crystallography, NMR, and IR spectroscopy provide detailed insights into the configuration and conformation of these compounds, aiding in the design of compounds with desired characteristics. For instance, the crystal structure analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide reveals intermolecular hydrogen bonds, highlighting the importance of molecular interactions in determining stability and reactivity (Sharma et al., 2018).

Chemical Reactions and Properties

Acetamide derivatives participate in a variety of chemical reactions, including but not limited to hydrogenation, nitration, and complexation, which significantly affect their chemical properties. For example, catalytic hydrogenation has been employed to produce derivatives such as N-(3-amino-4-methoxyphenyl)acetamide, underscoring the versatility of these compounds in chemical synthesis (Zhang Qun-feng, 2008).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Studies on compounds like 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide highlight the role of hydrogen bonding in determining these properties and their implications for practical applications (Jansukra et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and stability under different conditions, are pivotal for the application of acetamide derivatives. The interaction between nitro and acetamido groups, for instance, can significantly alter the chemical shift in NMR spectroscopy, indicating the sensitivity of these compounds to electronic effects and providing insights into their chemical behavior (Zhang Da-yang, 2004).

properties

IUPAC Name

2-(2-nitrophenoxy)-N-(4-propan-2-yloxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-12(2)24-14-9-7-13(8-10-14)18-17(20)11-23-16-6-4-3-5-15(16)19(21)22/h3-10,12H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRHDVCLCBUKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6939551

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.